An In-depth Technical Guide to (2-Methoxy-5-methylphenyl)methanamine: Identification, Synthesis, and Characterization
An In-depth Technical Guide to (2-Methoxy-5-methylphenyl)methanamine: Identification, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2-Methoxy-5-methylphenyl)methanamine is a substituted benzylamine that holds potential as a building block in medicinal chemistry and materials science. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties that can be exploited in the design of novel molecules. This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of (2-Methoxy-5-methylphenyl)methanamine. Due to the limited availability of published data for this specific molecule, this document leverages established principles of organic chemistry and analytical science, drawing parallels with closely related and well-characterized analogues. We present hypothesized spectroscopic data, detailed proposed synthesis protocols, and a discussion of its potential applications, providing a robust resource for researchers working with this and similar compounds.
Core Identification and Physicochemical Properties
Definitive identification of a chemical entity is the foundation of all subsequent research. For (2-Methoxy-5-methylphenyl)methanamine, the core identifiers are summarized below.
Chemical Structure and Nomenclature
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Systematic Name: (2-Methoxy-5-methylphenyl)methanamine
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Common Synonym: 2-Methoxy-5-methylbenzylamine
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Molecular Formula: C₉H₁₃NO[1]
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Molecular Weight: 151.21 g/mol
Table 1: Key Chemical Identifiers [1]
| Identifier | Value |
| Molecular Formula | C₉H₁₃NO |
| SMILES | CC1=CC(=C(C=C1)OC)CN |
| InChI | InChI=1S/C9H13NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6,10H2,1-2H3 |
| InChIKey | XQXMDYVBIZPDHE-UHFFFAOYSA-N |
It is important to note that while the free base is the primary subject of this guide, a hydrochloride salt, 1-(2-Methoxy-5-methylphenyl)methanamine hydrochloride, is also commercially available and may be a convenient starting material for some applications.
CAS Number
A specific CAS (Chemical Abstracts Service) number for the free base of (2-Methoxy-5-methylphenyl)methanamine is not readily found in major public databases. However, its hydrochloride salt is registered under CAS Number 1052550-44-3 . Researchers should exercise caution and verify the form of the compound they are using.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 1.1 | PubChemLite[1] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Inferred from similar compounds |
| Density | ~1.0 g/mL | Inferred from similar compounds |
Proposed Synthesis Methodologies
While specific, peer-reviewed synthesis protocols for (2-Methoxy-5-methylphenyl)methanamine are not widely published, plausible and efficient synthetic routes can be designed based on well-established organic chemistry transformations. The two primary retrosynthetic approaches involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Synthesis via Reduction of 2-Methoxy-5-methylbenzonitrile
This is often a high-yielding and clean method for the preparation of benzylamines.
Caption: Synthesis of the target amine via nitrile reduction.
Experimental Protocol:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF).
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Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Dissolve 2-methoxy-5-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
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Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (2-Methoxy-5-methylphenyl)methanamine.
Synthesis via Reductive Amination of 2-Methoxy-5-methylbenzaldehyde
This method is a versatile alternative, particularly if the corresponding aldehyde is more readily available.
Caption: Reductive amination pathway to the target amine.
Experimental Protocol:
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Imine Formation: Dissolve 2-methoxy-5-methylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the imine.
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Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise.
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Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC-MS.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by vacuum distillation or column chromatography.
Analytical Characterization and Spectroscopic Data
Given the absence of published experimental spectra for (2-Methoxy-5-methylphenyl)methanamine, the following sections provide predicted data based on the analysis of its functional groups and comparison with analogous structures. These predictions serve as a guide for researchers to confirm the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.
¹H NMR (Proton NMR):
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Aromatic Protons (3H): Expect three signals in the aromatic region (~6.7-7.2 ppm). The proton ortho to the aminomethyl group will likely be the most upfield. The protons will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
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Aminomethyl Protons (-CH₂NH₂): A singlet at approximately 3.8-4.0 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet at around 3.8-3.9 ppm.[2]
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm), the chemical shift of which is dependent on concentration and solvent.
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Methyl Protons (-CH₃): A singlet at approximately 2.2-2.3 ppm.
¹³C NMR (Carbon NMR):
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Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the methoxy group will be the most downfield, while the carbons ortho and para to the electron-donating groups will be more upfield.
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Aminomethyl Carbon (-CH₂NH₂): A signal around 40-45 ppm.
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Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3400 | N-H (amine) | Symmetric and asymmetric stretching (two bands for primary amine) |
| 2850-3000 | C-H (aliphatic) | Stretching |
| 1600-1620, 1450-1580 | C=C (aromatic) | Ring stretching |
| 1230-1270 | C-O (aryl ether) | Asymmetric stretching |
| 1020-1050 | C-O (aryl ether) | Symmetric stretching |
| ~800-880 | C-H (aromatic) | Out-of-plane bending (indicative of substitution pattern) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): For electron ionization (EI), expect a molecular ion peak at m/z = 151.
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Base Peak: The most likely base peak would result from the benzylic cleavage to form the stable 2-methoxy-5-methylbenzyl cation, leading to a fragment at m/z = 136 (M-15).
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Other Fragments: Loss of the methoxy group (M-31) or the entire aminomethyl group could also be observed.
Caption: A typical workflow for the synthesis and analytical confirmation.
Potential Applications in Research and Development
Substituted benzylamines are valuable scaffolds in drug discovery and materials science. The specific electronic and steric properties of (2-Methoxy-5-methylphenyl)methanamine make it an attractive candidate for several areas of research.
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Pharmaceutical Scaffolding: The benzylamine moiety is a common feature in many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel ligands for various receptors and enzymes. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability of a potential drug candidate.
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Agrochemicals: Similar to pharmaceuticals, the benzylamine scaffold is present in some pesticides and herbicides. This compound could be used in the development of new agrochemicals with tailored activities.
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Materials Science: Primary amines are often used as curing agents for epoxy resins or as building blocks for polyamides and polyimines. The specific substitution on the aromatic ring could be used to fine-tune the properties of such polymers, for instance, by affecting their thermal stability, solubility, or refractive index.
Conclusion
(2-Methoxy-5-methylphenyl)methanamine represents a chemical building block with significant potential, yet it remains a compound with limited publicly available data. This technical guide has sought to bridge this gap by providing a comprehensive overview based on established chemical principles. The detailed proposed synthesis routes and the predicted analytical and spectroscopic data offer a solid foundation for researchers to confidently synthesize, identify, and utilize this compound in their work. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and the identity and purity of all synthesized materials should be rigorously confirmed by the analytical methods outlined herein.
References
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Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
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(5-Methoxy-2-methyl-phenyl)amine. SpectraBase. [Link]
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(2-methoxy-5-methylphenyl)methanamine (C9H13NO). PubChemLite. [Link]
